molecular formula C5H2F6O2 B14762258 3H-Perfluoro-4-hydroxy-3-penten-2-one CAS No. 1694-30-0

3H-Perfluoro-4-hydroxy-3-penten-2-one

Cat. No.: B14762258
CAS No.: 1694-30-0
M. Wt: 208.06 g/mol
InChI Key: ZUSKFDORJCVUSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3H-Perfluoro-4-hydroxy-3-penten-2-one is an organic compound characterized by the presence of a perfluorinated hydroxy group attached to a pentenone backbone. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties. It is classified as an α,β-unsaturated ketone, a category of compounds known for their reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Another approach involves the dehydration of 4-hydroxy-pentan-2-one using oxalic acid as a catalyst .

Industrial Production Methods

Industrial production of 3H-Perfluoro-4-hydroxy-3-penten-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3H-Perfluoro-4-hydroxy-3-penten-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3H-Perfluoro-4-hydroxy-3-penten-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3H-Perfluoro-4-hydroxy-3-penten-2-one involves its interaction with molecular targets through its α,β-unsaturated ketone structure. This structure allows the compound to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone system. The perfluorinated group enhances the compound’s reactivity and stability, making it a valuable tool in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-Perfluoro-4-hydroxy-3-penten-2-one is unique due to the presence of the perfluorinated hydroxy group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it more versatile and valuable in various applications compared to its non-fluorinated counterparts.

Properties

IUPAC Name

1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F6O2/c6-4(7,8)2(12)1-3(13)5(9,10)11/h1,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSKFDORJCVUSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F6O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90275806
Record name 3H-Perfluoro-4-hydroxy-3-penten-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90275806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1694-30-0
Record name 1,1,1,5,5,5-Hexafluoro-4-hydroxy-3-penten-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1694-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Perfluoro-4-hydroxy-3-penten-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90275806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.